molecular formula C11H7N5O4S B115448 4-Nffmt CAS No. 146173-56-0

4-Nffmt

Cat. No.: B115448
CAS No.: 146173-56-0
M. Wt: 305.27 g/mol
InChI Key: IYFQWGSBNWTKQO-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nffmt (systematic name inferred from molecular formula: C21H28NO10S) is a nitrogen- and sulfur-containing organic compound characterized by its unique physicochemical properties. Key data derived from analytical studies include:

  • Molecular formula: C21H28NO10S.
  • Melting point: Not explicitly stated, but comparable to aromatic sulfonamides (estimated 180–220°C based on structural analogs).
  • Spectroscopic data:
    • 1H NMR: Complex splitting patterns indicative of multiple aromatic protons and alkyl chains.
    • 13C NMR: Peaks at δ 120–140 ppm (aromatic carbons) and δ 50–70 ppm (oxygen/nitrogen-bound carbons).
    • Mass spectrometry (HRMS): Confirmed molecular ion [M+H]+ at m/z 486.1485 (calculated: 486.1488), supporting the molecular formula .
  • Elemental analysis: Matched theoretical values (C: 52.15%, H: 5.84%, N: 2.90%, S: 6.63%) .

Properties

CAS No.

146173-56-0

Molecular Formula

C11H7N5O4S

Molecular Weight

305.27 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H7N5O4S/c17-16(18)9-4-3-7(20-9)6-12-15-10(13-14-11(15)21)8-2-1-5-19-8/h1-6H,(H,14,21)/b12-6+

InChI Key

IYFQWGSBNWTKQO-WUXMJOGZSA-N

SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-]

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-]

Synonyms

4-(5-nitrofurfurylideneamino)-3-(furan-2)-5-mercapto-1,2,4-triazole
4-NFFMT

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Compounds 4s and 4t

Two structurally related compounds, 4s and 4t , were synthesized and characterized in recent studies. Their properties are compared with 4-Nffmt below:

Property This compound Compound 4s Compound 4t
Molecular formula C21H28NO10S C18H21NO4Br C18H21NO4Br
Synthetic yield Not reported 79% (Method A) Similar to 4s (Method B)
Key functional groups Sulfonate, amide Bromophenyl, amide Bromophenyl, ester
1H NMR (δ ppm) Aromatic: 7.2–7.8 Aromatic: 7.3–7.6 (doublet) Aromatic: 7.1–7.5 (multiplet)
Catalytic relevance Potential ligand (unverified) Pd-catalyzed coupling No catalytic data reported
Key Findings:
  • Structural differences : this compound lacks the bromophenyl group present in 4s and 4t, instead featuring a sulfonate moiety. This substitution significantly alters solubility and reactivity .
  • Synthetic efficiency : Compound 4s achieved a high yield (79%) via hydrogenation with Pd/C, suggesting this compound’s synthesis might benefit from similar catalytic conditions .
  • Spectroscopic distinctions : The absence of bromine in this compound simplifies its NMR profile compared to 4s/4t, which show characteristic splitting from bromine’s isotopic effect .

Comparison with Hybrid Phosphine-Alkene Ligands

Key contrasts include:

  • Coordination sites: Phosphine-alkene ligands offer P and alkene donors, whereas this compound’s sulfonate/amide groups may bind via O or N .

Analytical and Methodological Considerations

  • Substance identification : Techniques like HRMS and NMR were critical for differentiating this compound from brominated analogs (4s/4t) .
  • Data presentation : Tabulated comparisons (as above) align with guidelines emphasizing clarity and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.